molecular formula C14H15BrN4OS B2681361 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one CAS No. 2310158-76-8

1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one

Cat. No.: B2681361
CAS No.: 2310158-76-8
M. Wt: 367.27
InChI Key: BYAPBEHPXMEGEQ-UHFFFAOYSA-N
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Description

1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one is a synthetic organic compound that features a thiadiazole ring, a piperazine ring, and a bromophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate reagents.

    Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Bromophenyl Group Addition: The final step often involves coupling the bromophenyl group to the intermediate product through a carbonylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiadiazole or piperazine rings.

    Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures might:

    Interact with Enzymes: Inhibit or activate specific enzymes.

    Bind to Receptors: Modulate receptor activity.

    Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-phenylethan-1-one: Lacks the bromine atom.

    1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Contains a chlorine atom instead of bromine.

    1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one: Contains a fluorine atom instead of bromine.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAPBEHPXMEGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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